
3-Nitropyridine-2-sulfonamide
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Description
3-Nitropyridine-2-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 3-position and a sulfonamide moiety at the 2-position.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Core Structure: 3-Chloro-N-phenyl-phthalimide contains a phthalimide ring (two fused benzene rings with imide groups) and a chlorine substituent, whereas 3-nitropyridine-2-sulfonamide has a monocyclic pyridine core with nitro and sulfonamide groups.
Reactivity :
- The chlorine atom in 3-chloro-N-phenyl-phthalimide may undergo nucleophilic substitution, while the nitro group in this compound could participate in reduction or electrophilic aromatic substitution reactions.
Ranitidine-Related Compounds (Nitroacetamide Derivatives)
Structural Comparison :
- Ranitidine Amino Alcohol Hemifumarate: Contains a furan ring with a dimethylamino group and a hydroxylmethyl substituent. Unlike this compound, this compound lacks a nitro group but shares sulfur-containing moieties (thioether in Ranitidine vs. sulfonamide in the target compound) .
- Ranitidine Diamine Hemifumarate : Features a diamine structure with a thioether linkage, contrasting with the aromatic pyridine core of this compound.
Functional Implications :
- Solubility : The sulfonamide group in this compound may enhance water solubility compared to Ranitidine’s thioether derivatives, which rely on hemifumarate salts for solubility .
- Biological Activity : Ranitidine derivatives act as histamine H2 receptor antagonists, while sulfonamides are classically associated with enzyme inhibition (e.g., carbonic anhydrase). The nitro group in this compound could introduce unique reactivity or toxicity profiles absent in Ranitidine analogs.
Nitro-Substituted Heterocycles
General Trends :
- Stability : Nitro groups can destabilize compounds under reducing conditions, whereas sulfonamides generally exhibit greater hydrolytic stability than esters or amides.
Properties
Molecular Formula |
C5H5N3O4S |
---|---|
Molecular Weight |
203.18 g/mol |
IUPAC Name |
3-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-4(8(9)10)2-1-3-7-5/h1-3H,(H2,6,11,12) |
InChI Key |
RUOYEBVLSDUGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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